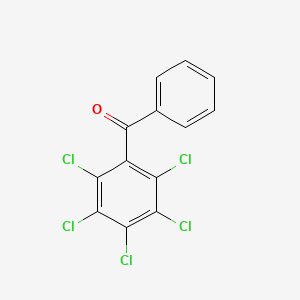![molecular formula C8H20O5SSi B14705350 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol CAS No. 13655-21-5](/img/structure/B14705350.png)
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol is an organosilicon compound that features both silane and diol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol typically involves the reaction of 3-mercaptopropane-1,2-diol with 3-chloropropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The silane group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation of the silane group.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, alcohols.
Substitution: Siloxane polymers.
Aplicaciones Científicas De Investigación
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane-based materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silane group reacts with water to form silanol groups, which then condense to form siloxane bonds. This process is facilitated by the presence of catalysts and can occur under both acidic and basic conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,3-diol
- 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2,3-triol
Uniqueness
3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol is unique due to the presence of both silane and diol functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form strong siloxane bonds makes it particularly valuable in applications requiring durable and stable materials.
Propiedades
Número CAS |
13655-21-5 |
|---|---|
Fórmula molecular |
C8H20O5SSi |
Peso molecular |
256.39 g/mol |
Nombre IUPAC |
3-(2-trimethoxysilylethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C8H20O5SSi/c1-11-15(12-2,13-3)5-4-14-7-8(10)6-9/h8-10H,4-7H2,1-3H3 |
Clave InChI |
AGRIKDPFTNSMMO-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCSCC(CO)O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


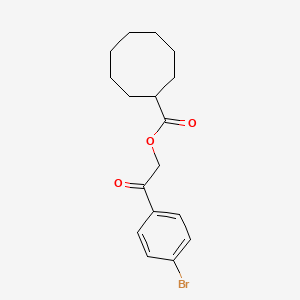
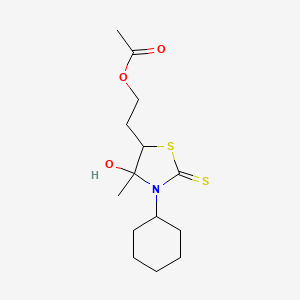
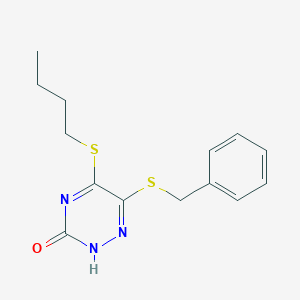
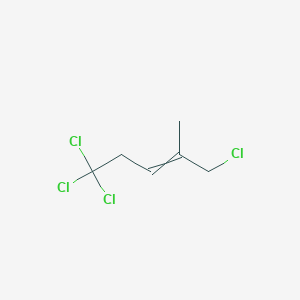
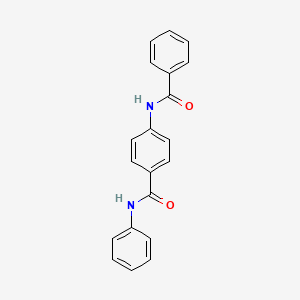
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
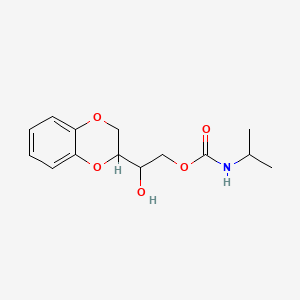
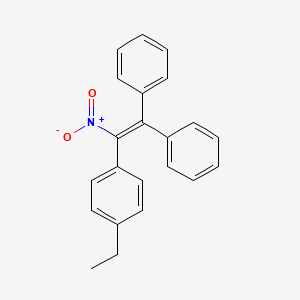
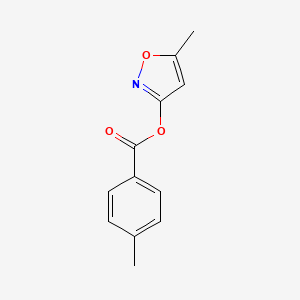
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
amino}benzoic acid](/img/structure/B14705315.png)
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
